molecular formula C21H17N3O3S B2410862 3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863589-45-1

3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2410862
CAS No.: 863589-45-1
M. Wt: 391.45
InChI Key: FNTHUPZWRKZRDI-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-17-9-8-13(12-18(17)27-2)19(25)23-15-6-3-5-14(11-15)20-24-16-7-4-10-22-21(16)28-20/h3-12H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTHUPZWRKZRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine scaffold followed by its attachment to the benzamide core. One common method involves the reaction of sulfinylbis[(2,4-dihydroxyphenyl)methanethione] derivatives with 2-chloropyridin-3-amines . This reaction proceeds under mild conditions and yields the desired thiazolo[5,4-b]pyridine derivatives efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolo[5,4-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes such as apoptosis, cell cycle progression, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and thiazolo[5,4-b]pyridine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzamide core with two methoxy groups at the 3 and 4 positions and a thiazolo[5,4-b]pyridine moiety. Its IUPAC name is 3,4-dimethoxy-N-[3-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide . The molecular formula is C22H19N3O3SC_{22}H_{19}N_{3}O_{3}S with a molecular weight of approximately 401.46 g/mol.

The primary mechanism of action for this compound involves the inhibition of Phosphoinositide 3-Kinase (PI3K), an enzyme crucial for various cellular processes such as growth and survival. By binding to the active site of PI3K, the compound modulates signaling pathways that are often dysregulated in cancer cells .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : In vitro studies have shown that it effectively inhibits cell proliferation in various cancer cell lines by disrupting PI3K signaling pathways .
  • Antimicrobial Properties : Preliminary data suggest potential antibacterial and antifungal effects, making it a candidate for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through modulation of immune responses .

In Vitro Studies

A series of experiments have been conducted to evaluate the biological effects of this compound:

  • Cell Viability Assays : The compound was tested against several cancer cell lines. Results indicated an IC50 value ranging from 5 to 15 µM depending on the cell type, demonstrating potent cytotoxicity .
  • PI3K Inhibition : Molecular docking studies revealed strong binding affinity to the ATP-binding pocket of PI3K, with an IC50 value as low as 3.6 nM reported for related compounds .

Case Studies

A notable study investigated the effects of this compound on colorectal cancer cells. It was found that treatment with 10 µM of the compound led to a significant reduction in cell viability (approximately 60% compared to control) and induced apoptosis as evidenced by increased caspase-3 activity .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50: 5-15 µM in various cancer cell lines
AntimicrobialPotential antibacterial/fungal activity observed
Anti-inflammatoryModulation of immune responses noted
PI3K InhibitionIC50: 3.6 nM for related compounds

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